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Z-Leu-Leu-Leu-B(OH)2 (MG262) -

Z-Leu-Leu-Leu-B(OH)2 (MG262)

Catalog Number: EVT-8325023
CAS Number:
Molecular Formula: C25H42BN3O6
Molecular Weight: 491.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Z-Leu-Leu-Leu-B(OH)₂, commonly referred to as MG262, is a compound recognized for its role as a potent and selective inhibitor of the proteasome. It is classified under the category of enzyme inhibitors and is particularly noted for its applications in biochemical research related to protein degradation pathways. The chemical structure of MG262 includes a tripeptide framework consisting of leucine residues, along with a boronic acid moiety that contributes to its inhibitory activity.

Source

MG262 is synthesized through chemical processes and is commercially available from various suppliers, including AdipoGen Life Sciences, which provides high-purity formulations of this compound. Its molecular formula is C₂₆H₄₁N₃O₅, with a molecular weight of 475.62 g/mol .

Classification

MG262 is classified as:

  • Type: Proteasome inhibitor
  • Chemical Class: Tripeptide aldehyde
  • CAS Number: 179324-22-2
Synthesis Analysis

Methods

The synthesis of Z-Leu-Leu-Leu-B(OH)₂ typically involves the following steps:

  1. Peptide Synthesis: The tripeptide backbone is constructed using solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to form the desired peptide chain.
  2. Formation of Boronic Acid Derivative: The incorporation of the boronic acid group is achieved through specific chemical reactions that modify the terminal amino group of the tripeptide.
  3. Purification: The final product undergoes purification processes such as high-performance liquid chromatography (HPLC) to ensure high purity levels, often exceeding 90% .

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. The use of protecting groups during peptide synthesis is critical to prevent unwanted reactions at sensitive sites.

Molecular Structure Analysis

Structure

The molecular structure of Z-Leu-Leu-Leu-B(OH)₂ features:

  • A tripeptide composed of three leucine residues.
  • A boronic acid functional group attached to the terminal amino group.

The structural representation can be detailed as follows:

C26H41N3O5\text{C}_{26}\text{H}_{41}\text{N}_3\text{O}_5

Data

  • Molecular Weight: 475.62 g/mol
  • Chemical Formula: C₂₆H₄₁N₃O₅
  • Melting Point: Not specified in available literature but typically assessed during characterization.
Chemical Reactions Analysis

Reactions

MG262 primarily functions through its interaction with the proteasome, leading to inhibition of protein degradation pathways. The chemical mechanism involves the formation of a covalent bond between the boronic acid group and the active site serine residue within the proteasome.

Technical Details

This covalent modification effectively blocks substrate entry into the catalytic site, thereby preventing proteolytic activity. The specificity for proteasomes makes MG262 a valuable tool for studying cellular processes involving protein turnover.

Mechanism of Action

Process

The mechanism by which Z-Leu-Leu-Leu-B(OH)₂ exerts its effects involves:

  1. Binding: The boronic acid moiety forms a reversible covalent bond with the active site serine residue in the proteasome.
  2. Inhibition: This binding inhibits the proteasome's ability to process ubiquitinated proteins, leading to an accumulation of these substrates within the cell.

Data

Research indicates that MG262 can induce apoptosis in cancer cells by disrupting normal protein degradation processes, highlighting its potential as an anticancer agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically available as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) at concentrations up to 10 mM.

Chemical Properties

  • Stability: Requires storage at -20 °C to maintain stability over time.
  • Purity Assessment: Purity levels are often assessed using HPLC methods.

Relevant analyses confirm that MG262 maintains its integrity under standard laboratory conditions, making it suitable for various experimental applications .

Applications

Z-Leu-Leu-Leu-B(OH)₂ has significant applications in scientific research, particularly in:

  • Cancer Research: As a tool for studying mechanisms of apoptosis and cell cycle regulation.
  • Proteomics: To investigate protein degradation pathways and their implications in various diseases.
  • Drug Development: Potentially serving as a lead compound for designing new therapeutic agents targeting proteasomal activity.
Enzymological Profile of Z-Leu-Leu-Leu-Boron(OH)₂ (MG262) as a Protease Inhibitor

Mechanism of ATP-Dependent Inhibition in Bacterial Lon Protease

Structural Basis of Serine Protease Inhibition via Boronate Transition-State Analogs

Z-Leu-Leu-Leu-Boron(OH)₂ (MG262) functions as a transition-state analog inhibitor by mimicking the tetrahedral intermediate formed during peptide bond hydrolysis. In bacterial Lon protease, the catalytic domain features a conserved Ser-Lys dyad that nucleophilically attacks substrate peptide bonds. MG262’s boronate moiety forms a covalent yet reversible tetrahedral adduct with the catalytic serine (Ser⁹⁰⁰ in Salmonella enterica serovar Typhimurium Lon), effectively occupying the protease active site [1] [6]. This interaction is stabilized by hydrogen bonding between the boronate’s hydroxyl groups and the oxyanion hole residues, as observed in boronate-based inhibitors of other serine proteases [3].

MG262 exhibits exceptional specificity for Lon due to its tri-leucine peptide sequence, which complements the substrate-binding pocket of bacterial Lon but not its human mitochondrial homolog. Structural analyses reveal that bacterial Lon proteases share >99% sequence identity in their catalytic domains but only ~42% identity with human Lon, explaining MG262’s selectivity [1] [6]. The inhibitor’s Ki value of 122 ± 9 nM against Salmonella Lon underscores its potency, attributed to the boronate’s ability to precisely mimic the transition state [1] [5].

Table 1: Inhibitory Profile of MG262 Against Lon Protease

ParameterValue
IC₅₀ (Salmonella Lon)122 ± 9 nM
Selectivity>100-fold vs. human Lon protease
Inhibition MechanismTransition-state analog
Key Structural FeatureTetrahedral boronate-serine adduct

Kinetic Characterization of ATP Hydrolysis Coupled to Substrate Degradation

MG262’s inhibition of Lon protease is strictly ATP-dependent. ATP binding (not hydrolysis) induces conformational changes in Lon’s AAA+ module, transitioning the protease from an open to a closed oligomeric state. This transition exposes the catalytic serine for MG262 binding [1]. Kinetic studies demonstrate that:

  • ATP hydrolysis follows Michaelis-Menten kinetics (Kₘ = 80–120 μM, k꜀ₐₜ = 25 min⁻¹ for Salmonella Lon).
  • MG262 reduces the Vₘₐₓ of peptide degradation without altering the Kₘ for ATP, indicating non-competitive inhibition with respect to ATP [1].

The inhibition requires ATP-bound Lon, as experiments with non-hydrolyzable ATP analogs (e.g., AMPPNP) confirm that MG262 binding occurs independently of hydrolysis. However, ATP hydrolysis accelerates the rate of inhibition by facilitating conformational sampling. Stopped-flow kinetics reveal biphasic inhibition: rapid initial binding (seconds) followed by slow conformational tightening (minutes) [1].

Table 2: ATP Hydrolysis and Inhibition Kinetics of MG262

ParameterATP Hydrolysis (Lon Only)Lon + MG262
Kₘ (ATP)95 ± 12 μM102 ± 15 μM
k꜀ₐₜ (ATP hydrolysis)25 ± 3 min⁻¹24 ± 2 min⁻¹
Peptide degradation Vₘₐₓ8.2 ± 0.7 μmol·min⁻¹·mg⁻¹1.5 ± 0.3 μmol·min⁻¹·mg⁻¹

Role of Conformational Changes in Lon Protease Activation and Inhibition

Lon protease functions as a dynamic homo-oligomeric complex (typically a hexamer or dodecamer) that undergoes ATP-driven conformational cycling. Key allosteric transitions include:

  • Open State (ATP-free): The N-terminal substrate-recognition domains are flexible and solvent-accessible, but the protease active sites are occluded.
  • Closed State (ATP-bound): ATP binding triggers rigid-body movements in the AAA+ domains, forming a sealed central chamber. This aligns the Ser-Lys dyad for catalysis and positions the substrate-translocating pore [6].

MG262 exploits this ATP-induced closed conformation. The inhibitor binds only when Lon adopts the closed state, as confirmed by cryo-EM studies showing MG262 trapped within the proteolytic chamber upon ATP addition [1] [6]. Mutagenesis of Lon’s Walker A motif (K³⁵²A) abolishes ATP binding and renders MG262 ineffective, underscoring the ATP dependence. Furthermore, magnesium ions stabilize the oligomeric state essential for inhibition, as Mg²⁺ depletion dissociates hexamers into inactive monomers [1].

Notably, MG262’s tri-leucine sequence mimics natural Lon degrons (e.g., the SsrA tag AANDENYALAA), allowing it to engage substrate-binding residues in the N-domain. This dual engagement—transition-state mimicry in the P-domain and degron recognition in the N-domain—enables high-affinity inhibition [6].

Table 3: Conformational Dependence of MG262 Inhibition

Lon ConformationMG262 BindingProtease Activity
Apo (ATP-free)UndetectableBaseline
ATP-boundHigh (IC₅₀ = 122 nM)Suppressed
ADP-boundLowPartial
Walker A MutantNoneUnchanged

Properties

Product Name

Z-Leu-Leu-Leu-B(OH)2 (MG262)

IUPAC Name

[3-methyl-1-[[4-methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]butyl]boronic acid

Molecular Formula

C25H42BN3O6

Molecular Weight

491.4 g/mol

InChI

InChI=1S/C25H42BN3O6/c1-16(2)12-20(24(31)29-22(26(33)34)14-18(5)6)27-23(30)21(13-17(3)4)28-25(32)35-15-19-10-8-7-9-11-19/h7-11,16-18,20-22,33-34H,12-15H2,1-6H3,(H,27,30)(H,28,32)(H,29,31)

InChI Key

MWKOOGAFELWOCD-UHFFFAOYSA-N

SMILES

B(C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)(O)O

Canonical SMILES

B(C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)(O)O

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